molecular formula C16H10Cl2N2O3 B15192628 Dirazepic acid CAS No. 61929-65-5

Dirazepic acid

Cat. No.: B15192628
CAS No.: 61929-65-5
M. Wt: 349.2 g/mol
InChI Key: CZPWAGRAFVFGKU-UHFFFAOYSA-N
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Description

Dirazepic acid is a chemical compound with the molecular formula C₁₆H₁₀Cl₂N₂O₃. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research. This compound is a derivative of benzodiazepine, a class of compounds widely recognized for their therapeutic applications, particularly in the treatment of anxiety and insomnia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dirazepic acid typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a benzodiazepine derivative with specific reagents to introduce the carboxylic acid functional group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Dirazepic acid undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dirazepic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various conditions, such as anxiety and insomnia.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dirazepic acid involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, leading to its sedative and anxiolytic effects.

Comparison with Similar Compounds

Dirazepic acid is compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and their effects on its pharmacological properties.

List of Similar Compounds

    Diazepam: Used to treat anxiety, seizures, and muscle spasms.

    Lorazepam: Commonly prescribed for anxiety and insomnia.

    Clonazepam: Used for panic disorders and seizure prevention.

This compound stands out due to its distinct chemical structure and the specific pathways it influences, making it a valuable compound for further research and development.

Properties

CAS No.

61929-65-5

Molecular Formula

C16H10Cl2N2O3

Molecular Weight

349.2 g/mol

IUPAC Name

7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid

InChI

InChI=1S/C16H10Cl2N2O3/c17-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)18)20-14(16(22)23)15(21)19-12/h1-7,14H,(H,19,21)(H,22,23)

InChI Key

CZPWAGRAFVFGKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)Cl

Origin of Product

United States

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